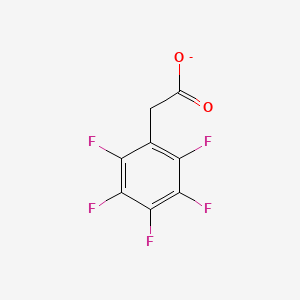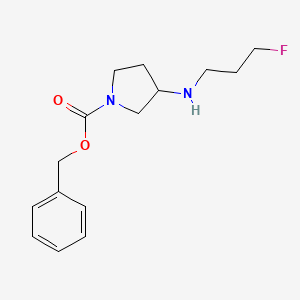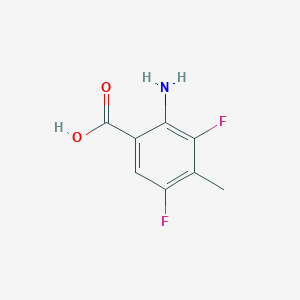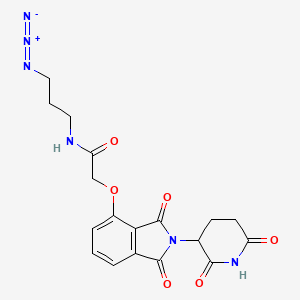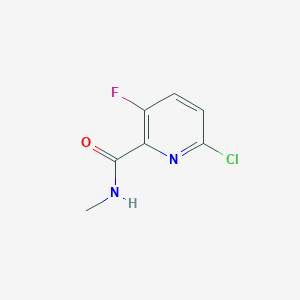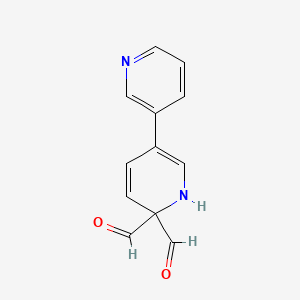
5-pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde is a heterocyclic compound that features a pyridine ring substituted with an aldehyde group at the 2-position and a pyridin-3-yl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde typically involves the condensation of pyridine-2-carboxaldehyde with a suitable pyridin-3-yl derivative. One common method involves the use of a base-catalyzed reaction in an organic solvent such as ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5-pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 5-pyridin-3-yl-1H-pyridine-2-carboxylic acid.
Reduction: 5-pyridin-3-yl-1H-pyridine-2-methanol.
Substitution: 5-pyridin-3-yl-1H-pyridine-2-nitro or 5-pyridin-3-yl-1H-pyridine-2-halide.
Applications De Recherche Scientifique
5-pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 5-pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-bipyridine-5,5’-dicarbaldehyde: Similar structure but with aldehyde groups at the 5,5’-positions.
3,3’-bipyridine-2,2’-dicarbaldehyde: Similar structure but with aldehyde groups at the 2,2’-positions.
4,4’-bipyridine-2,2’-dicarbaldehyde: Similar structure but with aldehyde groups at the 2,2’-positions.
Uniqueness
5-pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde is unique due to the specific positioning of the pyridin-3-yl group and the aldehyde group, which imparts distinct chemical reactivity and potential biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H10N2O2 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
5-pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde |
InChI |
InChI=1S/C12H10N2O2/c15-8-12(9-16)4-3-11(7-14-12)10-2-1-5-13-6-10/h1-9,14H |
Clé InChI |
IITJMSCHVDYZCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CNC(C=C2)(C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-ethylacetamide](/img/structure/B14775895.png)
![4-(2,6-dimethylphenoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]butanamide](/img/structure/B14775904.png)
